

A Comprehensive Technical Guide to 2-[4-(chloromethyl)phenyl]propanoic acid

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Compound of Interest

Compound Name: 2-[4-(chloromethyl)phenyl]propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-[4-(chloromethyl)phenyl]propanoic acid**, a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). This document covers its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of anti-inflammatory and analgesic agents.

Chemical Identity and Nomenclature

The compound with the systematic name **2-[4-(chloromethyl)phenyl]propanoic acid** is a derivative of phenylpropanoic acid.^[1] According to IUPAC nomenclature, the propanoic acid chain is the parent structure, with the phenyl ring containing a chloromethyl substituent located at the 2-position.^[1]

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
IUPAC Name	2-[4-(chloromethyl)phenyl]propanoic acid[1]
Synonyms	2-(4-Chloromethylphenyl)propionic acid, 4-(Chloromethyl)-alpha-methylbenzeneacetic acid, CMPPA, Loxoprofen acid[1][2]
CAS Number	80530-55-8[1][2]
Molecular Formula	C ₁₀ H ₁₁ ClO ₂ [1]
Molecular Weight	198.65 g/mol [2]
InChI	InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)[1]

Physicochemical Properties

2-[4-(chloromethyl)phenyl]propanoic acid is a white crystalline powder under standard conditions.[2] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property	Value
Appearance	White crystalline powder[2]
Boiling Point	333 °C[2]
Density	1.227 g/cm ³ [2]
Flash Point	155 °C[2]

Synthesis and Experimental Protocols

The synthesis of **2-[4-(chloromethyl)phenyl]propanoic acid** is crucial for the production of several pharmaceuticals. A prevalent method involves the chloromethylation of 2-phenylpropionic acid.

This protocol is based on a common synthetic route described in the literature.[1][3]

Materials:

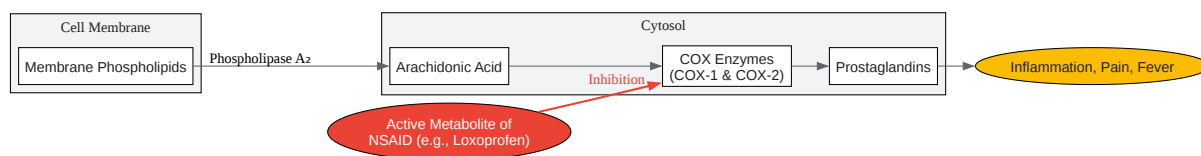
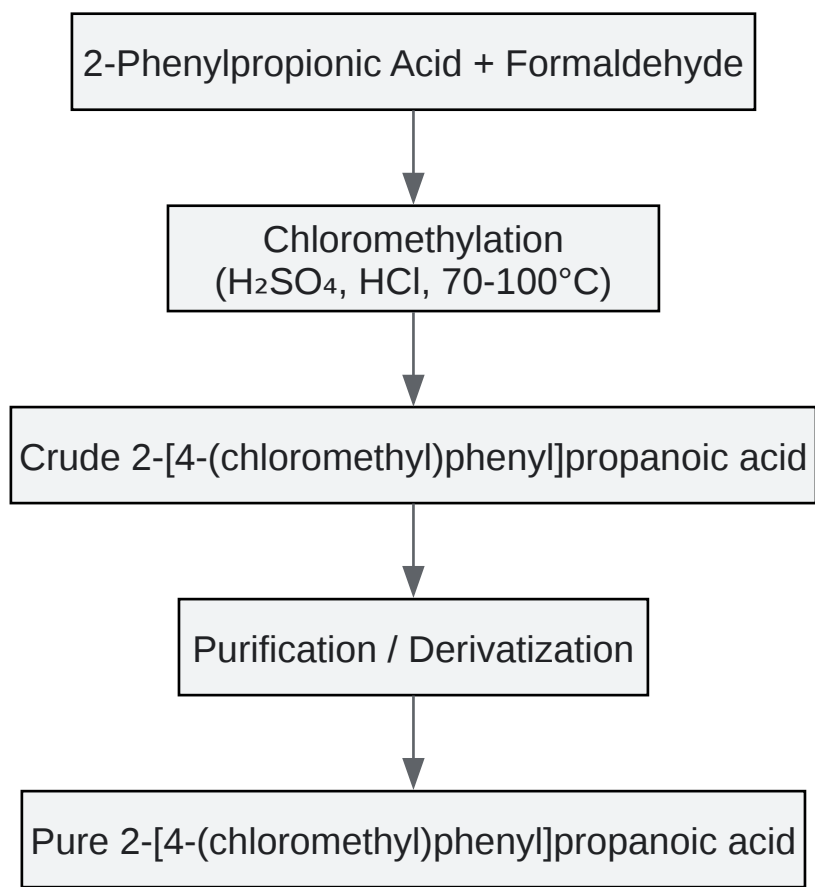
- 2-phenylpropionic acid
- Formaldehyde (or paraformaldehyde)
- Concentrated sulfuric acid
- Hydrogen chloride (gas or concentrated HCl)
- Methanol
- Thionyl chloride
- Water
- Reaction vessel with stirring and temperature control
- Gas inlet for hydrogen chloride
- Distillation apparatus

Procedure:

- Chloromethylation:
 - In a suitable reaction vessel, mix 2-phenylpropionic acid with formaldehyde.
 - While stirring, slowly add concentrated sulfuric acid, maintaining the temperature between 20°C and 50°C.
 - Introduce hydrogen chloride gas into the mixture.
 - Heat the reaction mixture to a temperature between 70°C and 100°C for several hours (typically 10-30 hours) to yield crude **2-[4-(chloromethyl)phenyl]propanoic acid**.^{[1][3]}
- Esterification (for purification or derivatization):
 - Dissolve the crude **2-[4-(chloromethyl)phenyl]propanoic acid** in methanol.

- Add thionyl chloride dropwise to the solution.
- Maintain the reaction temperature between 45°C and 65°C for 12-24 hours.^[3]
- After the reaction is complete, pour the mixture into water.
- Separate the organic phase and purify by vacuum distillation to obtain the methyl ester derivative.
- Hydrolysis (if starting from the ester):
 - The ester can be hydrolyzed back to the carboxylic acid using standard procedures, such as refluxing with an aqueous base (e.g., NaOH) followed by acidification.

Diagram 1: General Synthesis Workflow



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References

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